5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid chemical properties
5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid
Executive Summary
5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular framework, featuring a chlorinated benzothiophene core, serves as a critical structural motif in the synthesis of advanced therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, including a proposed synthesis pathway, theoretical spectroscopic analysis, key chemical reactivities, and its established role as a pivotal intermediate. Notably, this compound is integral to the synthesis of modern direct factor Xa inhibitors, which are used as anticoagulants, and potent dual agonists for peroxisome proliferator-activated receptors (PPARγ/δ) for the treatment of diabetes.[1] This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this high-value chemical entity.
Core Molecular Identity and Significance
The benzothiophene scaffold is a privileged structure in drug discovery, known to impart favorable pharmacological properties to molecules. 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid builds upon this foundation with specific substitutions that fine-tune its chemical characteristics for use in complex synthetic routes.
| Property | Value | Reference |
| IUPAC Name | 5-chloro-3-methyl-1-benzothiophene-2-carboxylic acid | [2] |
| CAS Number | 50451-84-8 | [1][2] |
| Molecular Formula | C₁₀H₇ClO₂S | [2] |
| Molecular Weight | 226.67 g/mol | [2] |
| InChIKey | KEYCXZNZFABITO-UHFFFAOYSA-N | [2] |
The primary significance of this compound lies in its application as a sophisticated building block. The carboxylic acid function at the 2-position provides a reactive handle for amide bond formation, a common linkage in pharmaceutical agents. The chloro- and methyl-substituents on the benzothiophene ring are crucial for modulating the electronic properties and steric profile of the final drug molecules, thereby influencing their binding affinity and selectivity for biological targets like Factor Xa.[1]
Synthesis and Purification Strategy
While specific, peer-reviewed synthesis protocols for 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid are not extensively detailed in publicly available literature, a plausible and efficient pathway can be designed based on established benzothiophene synthesis methodologies.[3][4][5] A common and effective approach involves the cyclization of a suitably substituted thiophenol precursor.
Proposed Synthetic Pathway
The proposed synthesis begins with 4-chlorothiophenol and ethyl 2-chloroacetoacetate, proceeding through an S-alkylation followed by an intramolecular cyclization and subsequent saponification.
Caption: Proposed three-step synthesis of the target molecule.
Experimental Protocol Justification
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S-Alkylation: The initial step involves the nucleophilic attack of the thiophenolate anion (generated in situ by a base like sodium ethoxide) on the electrophilic carbon of ethyl 2-chloroacetoacetate. This is a standard Williamson ether synthesis-type reaction, adapted for sulfur, and is highly efficient for forming C-S bonds.
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Intramolecular Cyclization: The resulting thioether intermediate is cyclized under acidic conditions. A strong acid catalyst like polyphosphoric acid (PPA) promotes an intramolecular electrophilic aromatic substitution, where the enol or keto form of the acetoacetate moiety attacks the activated aromatic ring to form the thiophene ring of the benzothiophene system.
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Saponification: The final step is a standard ester hydrolysis. A strong base like sodium hydroxide is used to convert the ethyl ester to the corresponding carboxylate salt, which upon acidification, precipitates the final carboxylic acid product.
Purification Workflow
Post-synthesis, the crude product requires purification to meet the stringent standards for pharmaceutical intermediates. A typical workflow would involve extraction followed by recrystallization.
Caption: Standard purification workflow for the final product.
Spectroscopic and Analytical Characterization (Theoretical)
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons (3H): Expected in the δ 7.5-8.2 ppm region. The protons on the chlorinated benzene ring will appear as doublets and a doublet of doublets, characteristic of a 1,2,4-trisubstituted pattern. - Methyl Protons (3H): A sharp singlet expected around δ 2.5-2.8 ppm. - Carboxylic Proton (1H): A broad singlet, highly deshielded, typically > δ 12 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O): Expected in the δ 165-175 ppm region. - Aromatic Carbons (8C): Multiple signals between δ 120-145 ppm. - Methyl Carbon (-CH₃): A signal expected in the δ 15-25 ppm region. |
| Infrared (IR) | - O-H Stretch: A very broad band from 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.[6] - C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹.[6][7] - C=C Aromatic Stretch: Medium intensity peaks around 1450-1600 cm⁻¹. - C-Cl Stretch: A signal in the fingerprint region, typically 1000-1100 cm⁻¹. |
| Mass Spec (EI) | - Molecular Ion (M⁺): Expected at m/z 226, with a characteristic M+2 peak at m/z 228 (approx. 1/3 intensity) due to the ³⁷Cl isotope. - Key Fragments: Loss of the carboxyl group (-COOH, m/z 45) to give a fragment at m/z 181. Formation of an acylium ion is also possible.[8][9][10] |
Chemical Reactivity and Applications
The reactivity of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid is dictated by its two primary functional components: the carboxylic acid group and the aromatic ring system.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is the primary site for synthetic elaboration.
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Amide Bond Formation: This is the most critical reaction for its role as a pharmaceutical intermediate. The carboxylic acid can be activated (e.g., by conversion to an acyl chloride with thionyl chloride, or by using coupling reagents like DCC or EDC) and reacted with various amines to form the corresponding amides. This reaction is fundamental to its use in synthesizing Factor Xa inhibitors.
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Esterification: Standard Fischer esterification (reaction with an alcohol under acidic catalysis) or reaction with alkyl halides under basic conditions will yield the corresponding esters.
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Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (5-chloro-2-(hydroxymethyl)-3-methyl-1-benzothiophene) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactions of the Benzothiophene Ring
The benzothiophene ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents (activating methyl group, deactivating chloro and carboxyl groups) will influence the position of substitution. Further functionalization, while possible, is less common given its primary use as a pre-functionalized building block.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally similar compounds, such as 5-chlorothiophene-2-carboxylic acid, can be used to infer handling precautions.[11][12]
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Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. May cause an allergic skin reaction.[12]
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Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, and a lab coat is mandatory. All handling of the solid or its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[11]
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Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
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Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a designated waste container for proper disposal.[11]
Conclusion
5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid is a highly valuable heterocyclic intermediate whose chemical properties are ideally suited for its role in the synthesis of complex, high-value pharmaceuticals. Its reactivity is centered on the versatile carboxylic acid group, while its substituted benzothiophene core provides the necessary structural and electronic attributes for potent biological activity in the final drug products. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective application in research and development.
References
- 1. 5-CHLORO-3-METHYL-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID | 50451-84-8 [chemicalbook.com]
- 2. 5-CHLORO-3-METHYL-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID | CAS 50451-84-8 [matrix-fine-chemicals.com]
- 3. Benzothiophene synthesis [organic-chemistry.org]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
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- 12. fishersci.com [fishersci.com]
